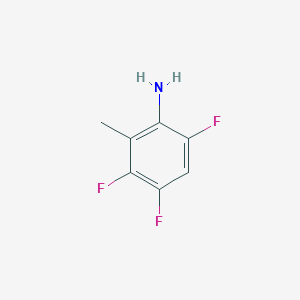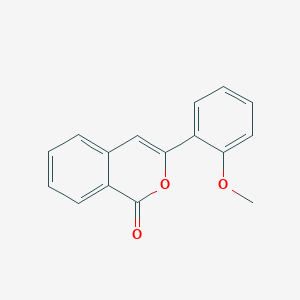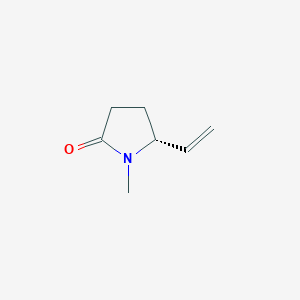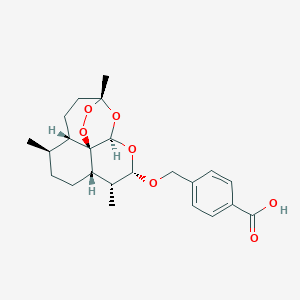
3,4,6-Trifluoro-2-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,6-Trifluoro-2-methylaniline is a chemical compound that belongs to the class of aromatic amines. It has a molecular formula of C7H6F3N and a molecular weight of 177.13 g/mol. This compound is widely used in various scientific research applications, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The mechanism of action of 3,4,6-Trifluoro-2-methylaniline is not well understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. It can also interact with various receptors, such as the adenosine receptor and the dopamine receptor.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3,4,6-Trifluoro-2-methylaniline are not well studied. However, studies have shown that this compound can induce apoptosis in cancer cells, inhibit inflammation, and exhibit anti-bacterial and anti-viral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3,4,6-Trifluoro-2-methylaniline in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its toxicity and potential health hazards. Therefore, proper precautions should be taken when handling this compound in the laboratory.
Orientations Futures
There are several future directions for the research on 3,4,6-Trifluoro-2-methylaniline. One of the directions is to explore its potential as an anti-cancer agent and develop new pharmaceuticals based on this compound. Another direction is to study its interaction with various enzymes and receptors to understand its mechanism of action. Additionally, research can be conducted to explore its potential as a material for the preparation of advanced materials, such as liquid crystals and polymers.
Conclusion:
In conclusion, 3,4,6-Trifluoro-2-methylaniline is a chemical compound with a wide range of scientific research applications. It is widely used in medicinal chemistry, organic synthesis, and material science. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3,4,6-Trifluoro-2-methylaniline have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.
Applications De Recherche Scientifique
3,4,6-Trifluoro-2-methylaniline has a wide range of scientific research applications. It is commonly used in medicinal chemistry for the synthesis of various pharmaceuticals, including anti-cancer agents, anti-inflammatory drugs, and anti-viral agents. In organic synthesis, this compound is used as a building block for the synthesis of various organic compounds. It is also used in material science for the preparation of polymers, liquid crystals, and other advanced materials.
Propriétés
Numéro CAS |
119916-20-0 |
|---|---|
Nom du produit |
3,4,6-Trifluoro-2-methylaniline |
Formule moléculaire |
C7H6F3N |
Poids moléculaire |
161.12 g/mol |
Nom IUPAC |
3,4,6-trifluoro-2-methylaniline |
InChI |
InChI=1S/C7H6F3N/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,11H2,1H3 |
Clé InChI |
RSIRVWMZSQLNIG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1F)F)F)N |
SMILES canonique |
CC1=C(C(=CC(=C1F)F)F)N |
Synonymes |
Benzenamine, 3,4,6-trifluoro-2-methyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-5H,12H-quinolino[2,1-b][1,3]benzoxazin-5-one](/img/structure/B55282.png)






![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)




